KadcoccinicacidF

Description

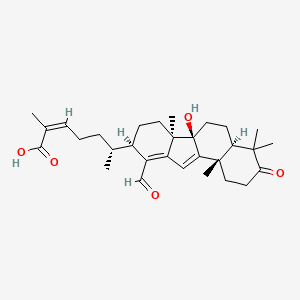

Kadcoccinic Acid F is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Tujia ethnomedicine. It belongs to the kadcoccinic acid family (A–J), which shares a tetracyclic lanostane backbone modified with hydroxyl, carbonyl, and carboxylic acid groups . Structural elucidation via NMR, X-ray crystallography, and DFT calculations confirms its oxidized lanostane skeleton, featuring a C-17 carboxylic acid and multiple hydroxylations (e.g., C-3, C-7, or C-15) that enhance polarity and bioactivity . Kadcoccinic Acid F is biosynthetically related to other lanostanes in K. coccinea, such as kadcoccinones (A–F), which exhibit diverse oxygenation patterns and ring rearrangements .

Properties

Molecular Formula |

C30H42O5 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(Z,6R)-6-[(4aR,6aR,6bR,9R,11bS)-10-formyl-6a-hydroxy-4,4,6b,11b-tetramethyl-3-oxo-1,2,4a,5,6,7,8,9-octahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H42O5/c1-18(8-7-9-19(2)26(33)34)20-10-14-29(6)22(21(20)17-31)16-24-28(5)13-12-25(32)27(3,4)23(28)11-15-30(24,29)35/h9,16-18,20,23,35H,7-8,10-15H2,1-6H3,(H,33,34)/b19-9-/t18-,20-,23+,28+,29-,30+/m1/s1 |

InChI Key |

RREAVIORYVCCST-ZPPNBUNNSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1C=O)C=C3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1C=O)C=C3C2(CCC4C3(CCC(=O)C4(C)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of KadcoccinicacidF involves several key steps. One of the central structural elements of the synthesis is a cyclopentenone motif that allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate is used to efficiently construct the cyclopentenone scaffold . Optimization studies revealed that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction, is employed to connect the two fragments, thereby forging the D-ring of the natural product .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of KadcoccinicacidF. Most of the research has focused on laboratory-scale synthesis and isolation from natural sources .

Chemical Reactions Analysis

Types of Reactions

KadcoccinicacidF undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of KadcoccinicacidF can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

KadcoccinicacidF has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of KadcoccinicacidF involves its interaction with specific molecular targets and pathways. The compound’s rearranged lanostane skeleton allows it to interact with various enzymes and receptors, leading to its observed pharmacological effects . For example, its anti-HIV-1 activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes .

Comparison with Similar Compounds

Research Implications

Kadcoccinic Acid F’s structural and functional uniqueness positions it as a lead for:

- Drug Discovery : Optimization of hydroxylation patterns to enhance bioavailability.

- Biosynthetic Studies : Elucidating oxidative enzymes in K. coccinea for pathway engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.